1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride
Overview
Description
1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN3O3S and a molecular weight of 285.79 . It is also known as MS-4 Compound. It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19N3O3S.ClH/c10-9-1-3-11(4-2-9)16(13,14)12-5-7-15-8-6-12;/h9H,1-8,10H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis of o-sulfamidotriazobenzenes
- Application: The compound serves as a reactant in the synthesis of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, showcasing its utility in creating unsymmetrical sulfamides under specific conditions, such as microwave irradiation. This illustrates its role in the development of sulfamide-based molecules with potential pharmaceutical applications (Katritzky et al., 2007).
Reactions with Arylthiolanium and Arylthianium Salts
- Application: It is involved in reactions with arylthiolanium and arylthianium salts, leading to the formation of aryl aminobutyl sulfides. These reactions demonstrate the compound's reactivity towards sulfur-containing salts and its potential in synthesizing compounds with sulfide linkages (Karaulova et al., 1988).
Hydrogen Bonding in Ionic Gold(I) Complexes
- Application: It finds application in the synthesis of stable ionic gold(I) complexes with amine ligands, contributing to an increased understanding of hydrogen bonding networks and the stability of such complexes. This information is crucial for the design of new materials and catalysts (Ahrens et al., 2000).
Kinetics and Mechanisms of Chemical Reactions
- Application: The compound's behavior in various chemical reactions, including those involving thionocarbonates and alicyclic amines, has been studied to understand the kinetics and mechanisms underlying these reactions. Such research provides insights into reaction dynamics, important for chemical synthesis and the development of reaction models (Castro et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
1-morpholin-4-ylsulfonylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S.ClH/c10-9-1-3-11(4-2-9)16(13,14)12-5-7-15-8-6-12;/h9H,1-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRIIFMHKXGOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-80-1 | |
Record name | 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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